N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes two pyrazole rings, one of which is substituted with a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-dimethylhydrazine to form the intermediate hydrazone. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents
Condensation: Aldehydes or ketones, acid or base catalysts
Major Products
Reduction: Amino-substituted pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Condensation: Imines or enamines
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their catalytic and magnetic properties
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound inhibits enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammation and cancer progression. The nitro group and carboxamide moiety are crucial for binding to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
3,5-dimethyl-1H-pyrazole-4-carboxamide: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H16N6O3 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,2-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16N6O3/c1-8-9(7-16(3)14-8)6-15(2)12(19)11-10(18(20)21)5-13-17(11)4/h5,7H,6H2,1-4H3 |
InChI Key |
UKIWJRZBMKJVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=C(C=NN2C)[N+](=O)[O-])C |
Origin of Product |
United States |
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